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Introduction
G protein-coupled receptor 84 (GPR84) is a Gi/o-coupled receptor primarily expressed in

immune cells such as macrophages, neutrophils, and microglia.[1][2] Its expression is

significantly upregulated under inflammatory conditions, suggesting a pivotal role in the

immune response.[1][3][4][5] GPR84 is activated by medium-chain fatty acids (MCFAs),

particularly those with carbon chain lengths of 9-14, positioning it as a key sensor linking

metabolic status to immune function.[6][7] The study of GPR84 gene knockout (KO) mice has

been instrumental in elucidating its physiological and pathophysiological functions, revealing

complex and sometimes context-dependent roles in metabolism, inflammation, and

neurological processes. This guide provides a comprehensive overview of the reported

phenotypic characteristics of GPR84 KO mice, targeted at researchers, scientists, and drug

development professionals.

Metabolic Phenotype
The role of GPR84 in metabolic homeostasis is multifaceted, with knockout studies revealing

significant impacts on lipid metabolism, glucose tolerance, and energy expenditure, particularly

under conditions of metabolic stress.

Body Weight and Composition: The effect of GPR84 deletion on body weight appears to be

dependent on age and diet. While some studies report no differences in body weight between
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wild-type (WT) and GPR84 KO mice on control, MCFA-rich, or LCFA-rich diets[8], others have

found that GPR84-deficient mice are leaner when fed a high-fat diet (HFD).[9][10] In contrast,

aged (13-month-old) GPR84 KO mice exhibit a marked increase in body weight and fat storage

compared to their WT counterparts.[11]

Glucose and Lipid Homeostasis: GPR84 KO mice on an HFD have been shown to exhibit

hyperglycemia and hyperlipidemia, despite being leaner, along with lower plasma levels of

insulin and glucagon-like peptide-1 (GLP-1).[9][10] Aged GPR84 KO mice also display impaired

insulin sensitivity.[11] The knockout mice show altered lipid distribution; when fed an MCFA

diet, they have increased hepatic triglyceride content, and on an LCFA diet, they show

increased myocardial triglyceride accumulation.[1][8]

Brown Adipose Tissue (BAT) and Thermogenesis: GPR84 plays a crucial role in the function of

brown adipose tissue. Mice lacking GPR84 show increased lipid accumulation in BAT, leading

to reduced BAT activity and a decreased ability to maintain body temperature upon cold

exposure.[11] This phenotype is linked to mitochondrial dysfunction within the brown

adipocytes, characterized by diminished expression of thermogenic genes (e.g., Ucp1, Dio2)

and reduced oxygen consumption.[11]

Skeletal Muscle Metabolism: In skeletal muscle, GPR84 deletion leads to a significant

impairment in the intrinsic respiratory capacity of mitochondria when mice are fed an MCFA-

enriched diet.[12]

Quantitative Metabolic Data Summary
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Parameter Model / Diet
GPR84 KO
Phenotype vs. WT

Reference

Body Weight High-Fat Diet (HFD) Leaner [9][10]

Aged (13 months)
Increased body weight

and fat storage
[11]

MCFA or LCFA Diet No difference [8]

Plasma Glucose High-Fat Diet (HFD) Hyperglycemia [9][10]

Plasma Lipids High-Fat Diet (HFD) Hyperlipidemia [9][10]

Insulin Sensitivity Aged (13 months) Impaired [11]

Glucose Tolerance MCFA or LCFA Diet No difference [8]

MCFA-enriched Diet Mild impairment [12]

Triglycerides MCFA Diet Increased in liver [1][8]

LCFA Diet
Increased in

myocardium
[8]

BAT Activity Cold Exposure

Reduced activity,

increased lipid

accumulation

[11]

Mitochondria
Skeletal Muscle

(MCFA diet)

Impaired respiratory

capacity
[12]

Inflammatory and Immunological Phenotype
GPR84 is widely regarded as a pro-inflammatory receptor. Its absence in knockout mice

generally leads to an attenuated inflammatory response across various models.

Macrophage Function: GPR84 deficiency significantly alters macrophage behavior.

Lipopolysaccharide (LPS)-stimulated macrophages from GPR84 KO mice exhibit attenuated

expression of several pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6.[13][14][15]

The receptor's activation is known to enhance phagocytosis; this function is impaired in

macrophages lacking GPR84.[4][6]
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Systemic and Tissue-Specific Inflammation: In a model of concanavalin A-induced autoimmune

liver injury, GPR84 KO mice are protected, showing reduced serum levels of ALT and AST,

diminished liver damage, and decreased apoptosis.[16][17] This protection is associated with

significantly lower expression of inflammatory cytokines like MCP-1 and TNF-α and reduced

infiltration of Kupffer cells and monocytes into the liver.[2][17] Similarly, GPR84 deficiency can

mitigate inflammation in skin wounds.[13][18]

T-Cell Response: The role of GPR84 in adaptive immunity, particularly T-cell polarization, is

less clear, with some conflicting reports. An early study reported that T-cells from GPR84 KO

mice produced higher levels of the Th2 cytokine IL-4 upon stimulation, suggesting that GPR84

signaling may normally promote a Th1-polarizing environment.[19][20] However, other studies

have not observed this difference.[7]

Quantitative Inflammation & Immunology Data Summary
Parameter Model / Cell Type

GPR84 KO
Phenotype vs. WT

Reference

Pro-inflammatory

Cytokines

LPS-stimulated

Macrophages

Attenuated expression

(TNF-α, IL-1β, IL-6)
[14]

(TNF-α, MCP-1)
Con A-induced Liver

Injury

Significantly lower

expression in liver
[2][17]

Liver Enzymes (ALT,

AST)

Con A-induced Liver

Injury
Reduced serum levels [16][17]

Immune Cell

Infiltration

Con A-induced Liver

Injury

Reduced Kupffer cells

and monocytes
[17]

Phagocytosis Macrophages Impaired [4][6]

IL-4 Production CD3-stimulated T cells Increased [19][20]

Neurological Phenotype
The neurological consequences of GPR84 deletion are highly context-dependent, revealing a

complex role for this receptor in the central nervous system.
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Neuroinflammation and Neurodegeneration: In the APP/PS1 transgenic mouse model of

Alzheimer's disease, GPR84 is upregulated in microglia surrounding amyloid plaques.[21]

Surprisingly, the absence of GPR84 in these mice leads to an accelerated cognitive decline

and exacerbates dendritic degeneration.[21][22] This occurs despite a reduction in the number

of microglia recruited to the plaques, suggesting GPR84-mediated microglial responses may be

protective in this specific pathology.[13][21]

Neuropathic Pain: GPR84 plays a significant pro-nociceptive role. Following partial sciatic

nerve ligation, a model for neuropathic pain, WT mice develop significant mechanical and

thermal hypersensitivity. In contrast, GPR84 KO mice do not develop these pain-like behaviors,

indicating that the receptor is essential for the establishment of chronic pain in this model.[14]

[15]

Sickness Behavior and EAE: In models of LPS-induced sickness behavior and experimental

autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, GPR84 deletion did not

result in any significant difference in disease severity or behavioral outcomes compared to WT

mice.[21][22]

Quantitative Neurological Data Summary
Parameter Model

GPR84 KO
Phenotype vs. WT

Reference

Cognitive

Performance

APP/PS1 (Alzheimer's

Model)
Accelerated decline [21][22]

Microgliosis
APP/PS1 (Alzheimer's

Model)
Reduced [21][22]

Dendritic

Degeneration

APP/PS1 (Alzheimer's

Model)
Increased [21]

Pain Hypersensitivity
Partial Sciatic Nerve

Ligation

Abolished (no

development of pain)
[14]

Disease Severity EAE Model No difference [22]

Sickness Behavior LPS Injection No difference [22]
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Signaling Pathways & Visualizations
GPR84 activation by MCFAs initiates several downstream signaling cascades, primarily

through its coupling to the Gαi/o subunit of heterotrimeric G proteins.[23]

GPR84 Signaling Cascade
Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels.[14] GPR84 signaling also promotes the phosphorylation

and activation of the PI3K/Akt and MAPK/ERK pathways.[2][4] Furthermore, GPR84 can

induce the nuclear translocation of NF-κB p65 and increase intracellular calcium levels, which

contributes to its pro-inflammatory and metabolic effects.[1][4][11]
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Logical Flow: GPR84 KO and Attenuated Inflammation
The absence of GPR84 disrupts the normal inflammatory signaling cascade in myeloid cells.

This diagram illustrates how GPR84 deletion leads to a reduced inflammatory response.
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Impact of GPR84 Deletion on Inflammation

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are

summaries of key experimental protocols used in the characterization of GPR84 KO mice.

Metabolic Phenotyping
Animal Models: GPR84 KO mice and WT littermates are often placed on various diets for

several weeks, such as a high-fat diet (HFD, ~60% kcal from fat), a medium-chain fatty acid

(MCFA) enriched diet, or a long-chain fatty acid (LCFA) enriched diet, to unmask metabolic

phenotypes.[8][9]
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Glucose and Insulin Tolerance Tests (GTT/ITT):

Mice are fasted overnight (for GTT) or for 4-6 hours (for ITT).

For GTT, a bolus of glucose (typically 2 g/kg body weight) is administered via

intraperitoneal (i.p.) injection.

For ITT, a bolus of insulin (typically 0.75 U/kg body weight) is administered i.p.

Blood glucose levels are measured from the tail vein at baseline (0 min) and at specified

time points (e.g., 15, 30, 60, 90, 120 min) post-injection using a glucometer.[8][11]

Biochemical Analyses: Plasma levels of triglycerides, non-esterified fatty acids (NEFA), total

cholesterol, insulin, and GLP-1 are measured from blood samples using commercially

available assay kits.[9]

Mitochondrial Respiration: Skeletal muscle or BAT is harvested, and mitochondria are

isolated via differential centrifugation. Oxygen consumption rates (OCR) are measured using

a high-resolution respirometer (e.g., Oroboros Oxygraph) with various substrates and

inhibitors (e.g., succinate, ADP, rotenone) to assess different states of respiration.[11][12][24]

Inflammation and Immunology Protocols
LPS-Induced Endotoxemia: Mice are administered a single i.p. injection of LPS (e.g., 0.1-1

mg/kg). Tissues (e.g., adipose, bone marrow, lung) and blood are collected at various time

points (e.g., 2 and 8 hours) to measure GPR84 expression and cytokine levels via qPCR or

ELISA.[3][4][5]

Concanavalin A (Con A)-Induced Liver Injury: To induce acute immune-mediated hepatitis,

mice are injected intravenously with Con A (e.g., 15-20 mg/kg). Liver and serum are

collected 8-24 hours later. Liver damage is assessed by H&E staining and measurement of

serum ALT/AST levels. Inflammatory cell infiltration is analyzed by flow cytometry of isolated

liver leukocytes, and cytokine expression is measured by qPCR.[2][17]

Macrophage Stimulation: Bone marrow-derived macrophages (BMDMs) are cultured from

the bone marrow of GPR84 KO and WT mice. Cells are pre-treated with a pro-inflammatory

stimulus (e.g., LPS 0.1 µg/ml for 2 hours) and then stimulated with a GPR84 agonist or
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vehicle. Cell lysates are collected for Western blot analysis of signaling pathways (p-ERK, p-

Akt), and supernatants are analyzed for cytokine secretion.[4][14]

Experimental Workflow Visualization

Workflow for Assessing Inflammatory Phenotype
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Workflow for Assessing Inflammatory Phenotype

Conclusion
The GPR84 knockout mouse is a critical tool that has unveiled the receptor's significant pro-

inflammatory functions and its complex role in metabolic regulation and neuropathology. While

GPR84 deficiency is largely protective in models of acute inflammation and neuropathic pain, it

can be detrimental in the contexts of chronic neurodegeneration and diet-induced metabolic

dysfunction. These findings highlight GPR84 as a promising therapeutic target, where
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antagonists could treat inflammatory diseases, but caution is warranted due to the potential for

adverse effects on metabolism and CNS health. Future research should focus on dissecting the

cell-type-specific roles of GPR84 using conditional knockout models to refine its therapeutic

potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10814916?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

